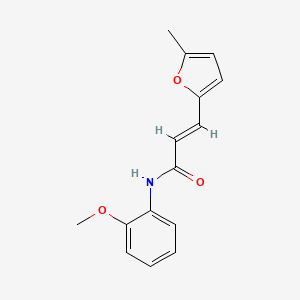
(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H15NO2 with a molar mass of 241.29 g/mol. Its structure features a methoxy group attached to a phenyl ring and a furan ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molar Mass | 241.29 g/mol |
| CAS Number | [Not specified] |
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for reducing oxidative stress in cells. This is primarily due to its ability to scavenge free radicals and modulate oxidative pathways.
- Antimicrobial Properties : Research indicates that chalcone derivatives can inhibit the growth of various bacterial and fungal strains. The specific interactions with microbial cell membranes and metabolic pathways are areas of ongoing investigation.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Mechanistically, it may interfere with cell cycle regulation and promote cell death through caspase activation.
Antioxidant Activity
A study evaluated the antioxidant capacity of various chalcone derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited a dose-dependent increase in antioxidant activity compared to controls, highlighting its potential as a natural antioxidant agent .
Antimicrobial Activity
In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . Further studies are needed to elucidate the exact mechanisms behind this antimicrobial action.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through cytokine release assays in lipopolysaccharide (LPS)-stimulated macrophages. Treatment with this compound significantly reduced levels of TNF-alpha and IL-6, indicating its role in modulating inflammatory responses .
Anticancer Activity
Research involving various cancer cell lines revealed that the compound induced apoptosis via mitochondrial pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound, suggesting its efficacy in promoting cancer cell death .
Case Studies
- Chalcone Derivatives in Cancer Therapy : A review article discussed various chalcone derivatives' roles in cancer therapy, emphasizing their ability to target multiple signaling pathways involved in tumor growth and metastasis . The findings support further exploration of this compound within this context.
- Antimicrobial Screening : A comprehensive screening of chalcone derivatives highlighted this compound's superior antimicrobial properties compared to other derivatives tested under similar conditions .
属性
IUPAC Name |
(E)-N-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-11-7-8-12(19-11)9-10-15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGLYCXRFECEN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














